molecular formula C11H10ClF3N4O B12999523 4-Chloro-1-(tetrahydro-2H-pyran-4-yl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine

4-Chloro-1-(tetrahydro-2H-pyran-4-yl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B12999523
M. Wt: 306.67 g/mol
InChI Key: ZMVSOZBAJYWBHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-1-(tetrahydro-2H-pyran-4-yl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with chloro, tetrahydro-2H-pyran-4-yl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(tetrahydro-2H-pyran-4-yl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the desired transformations .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(tetrahydro-2H-pyran-4-yl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-Chloro-1-(tetrahydro-2H-pyran-4-yl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(tetrahydro-2H-pyran-4-yl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1-(tetrahydro-2H-pyran-4-yl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidine
  • 4-Chloro-1-(tetrahydro-2H-pyran-4-yl)-6-ethyl-1H-pyrazolo[3,4-d]pyrimidine
  • 4-Chloro-1-(tetrahydro-2H-pyran-4-yl)-6-(difluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine

Uniqueness

The presence of the trifluoromethyl group in 4-Chloro-1-(tetrahydro-2H-pyran-4-yl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine distinguishes it from similar compounds. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications .

Properties

Molecular Formula

C11H10ClF3N4O

Molecular Weight

306.67 g/mol

IUPAC Name

4-chloro-1-(oxan-4-yl)-6-(trifluoromethyl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C11H10ClF3N4O/c12-8-7-5-16-19(6-1-3-20-4-2-6)9(7)18-10(17-8)11(13,14)15/h5-6H,1-4H2

InChI Key

ZMVSOZBAJYWBHB-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1N2C3=C(C=N2)C(=NC(=N3)C(F)(F)F)Cl

Origin of Product

United States

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